Pyridinium, 4-carboxy-1-octyl-, iodide
Description
Pyridinium, 4-carboxy-1-octyl-, iodide is a type of pyridinium salt . Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals . The molecular formula of this compound is C14H22INO2 .
Synthesis Analysis
Pyridinium salts can be synthesized through various routes . Pyridinium ionic liquids (ILs), which are composed of pyridinium cations and inorganic or organic anions, have been widely studied and used in a variety of cyclization reactions due to their air stability, ease of use, and high efficiency .Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES: CCCCCCCC[N+]1=CC=C(C=C1)C(=O)O.[I-] . Pyridinium refers to the cation [C5H5NH]+. It is the conjugate acid of pyridine .Chemical Reactions Analysis
Pyridinium salts have been highlighted for their synthetic routes and reactivity . They have been used in a wide range of research topics, including their importance as pyridinium ionic liquids and pyridinium ylides . Pyridinium and quinolinium 1,4-zwitterions have been widely studied and used in a variety of cyclization reactions .Properties
IUPAC Name |
1-octylpyridin-1-ium-4-carboxylic acid;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.HI/c1-2-3-4-5-6-7-10-15-11-8-13(9-12-15)14(16)17;/h8-9,11-12H,2-7,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLLBGMFJCIJFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C(=O)O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60790556 | |
Record name | 4-Carboxy-1-octylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60790556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683228-06-0 | |
Record name | 4-Carboxy-1-octylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60790556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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